molecular formula C14H12O6 B089247 Ethyl 7-acetoxycoumarin-3-carboxylate CAS No. 13209-77-3

Ethyl 7-acetoxycoumarin-3-carboxylate

Cat. No. B089247
CAS RN: 13209-77-3
M. Wt: 276.24 g/mol
InChI Key: SKVJGNVETVRDTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 7-hydroxycoumarin-3-carboxylate derivatives, closely related to ethyl 7-acetoxycoumarin-3-carboxylate, involves multiple steps, including condensation reactions that are often catalyzed by solid acid catalysts to minimize environmental waste. These processes highlight the compound's synthetic flexibility and the impact of substituents on its reactivity and properties (Hoefnagel et al., 1995).

Molecular Structure Analysis

The molecular structure of ethyl 7-acetoxycoumarin-3-carboxylate derivatives has been elucidated through various spectroscopic methods. Studies reveal that these compounds often exhibit planar structures except for their substituent groups, leading to unique supramolecular arrangements due to hydrogen bonding and π-π interactions (Galdámez et al., 2011).

Chemical Reactions and Properties

Ethyl coumarin-3-carboxylate derivatives undergo a variety of chemical reactions, including coumarin ring reactions and ester group reactions. These reactions have been successfully applied to synthesize biologically and industrially important compounds, demonstrating the compound's chemical versatility (Abdel-Wahab et al., 2015).

Physical Properties Analysis

The physical properties of ethyl 7-acetoxycoumarin-3-carboxylate derivatives, including their liquid crystalline properties, have been characterized using techniques like DSC, POM, and X-ray studies. These properties are influenced by the molecular structure and the nature of substituents, which can lead to different mesophases and textures observed under specific conditions (Srinivasa et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 7-acetoxycoumarin-3-carboxylate and its derivatives are pivotal in understanding their reactivity and potential applications. These compounds exhibit a range of chemical behaviors, including photodimerization and alcoholysis reactions, which are crucial for their application in supramolecular chemistry and photophysics (Ayala-Hurtado et al., 2007).

Scientific Research Applications

  • Anti-Cancer Activities:

    • Ethyl 7-hydroxycoumarin-3-carboxylate derivatives have shown significant anti-breast cancer activity against human breast cancer lines such as MCF-7. Specifically, 3-(benzimidazol-2-yl)-7-acetoxycoumarin demonstrated a noteworthy cytotoxic effect, potentially offering a basis for future anticancer drugs (Radwan et al., 2021).
    • Ethyl 7-hydroxy-1-azacoumarin-3-carboxylate, through a series of syntheses and modifications, yielded N-substituted-7-hydroxy-1-azacoumarin-3-carboxamides, some of which showed potent in vitro cytotoxicity against cancer cell lines, particularly the MCF-7 line. Notably, one compound demonstrated cell cycle arrest at the G2/M phase and Pre-G1 apoptosis (Bakare, 2021).
  • Liquid Crystal Properties:

    • New ethyl 7-hydroxycoumarin-3-carboxylate derivatives have been synthesized and characterized to study their liquid crystalline properties. These derivatives exhibit different mesophases, including smectic A and nematic phases, demonstrating potential applications in liquid crystal display technologies (Srinivasa et al., 2018).
  • Chromatography Applications:

    • The compound has been used in high-performance liquid chromatography (HPLC) as a fluorescence reagent for the detection of carboxylic acids. This application is vital for various analytical and bioanalytical assessments, where sensitive and selective detection methods are required (Tsuchiya et al., 1982).

properties

IUPAC Name

ethyl 7-acetyloxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVJGNVETVRDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350912
Record name Ethyl 7-acetoxycoumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-acetoxycoumarin-3-carboxylate

CAS RN

13209-77-3
Record name Ethyl 7-acetoxycoumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Rodriguez Gamero - 2018 - research.unipd.it
In the last decades, economic and environmental concerns about oil shortage and fossil-based economy stimulated the need to shift from conventional plastics to bio-based options like …
Number of citations: 3 www.research.unipd.it

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